Cas no 539-92-4 (Diisobutyl carbonate)

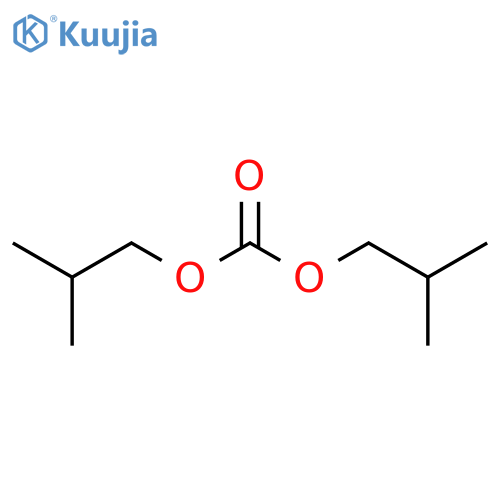

Diisobutyl carbonate structure

商品名:Diisobutyl carbonate

Diisobutyl carbonate 化学的及び物理的性質

名前と識別子

-

- Carbonic acid,bis(2-methylpropyl) ester

- bis(2-methylpropyl) carbonate

- DIISOBUTYLCARBINYL ACETATE

- Carbonic acid,diisobutyl ester

- diisobutyl carbonate

- Diisobutylcarbonat

- Isobutyl carbonate

- Kohlensaeure-diisobutylester

- Carbonic acid, bis(2-methylpropyl) ester

- Carbonic acid, diisobutyl ester

- Carbonic acid diisobutyl ester

- UXXXZMDJQLPQPH-UHFFFAOYSA-N

- diisobutylcarbonate

- di-iso-butyl carbonate

- (iso-C4H9O)2C(O)

- Carbonic acid, di-isobutyl ester

- NSC4009

- Carbonic acid, diisobutyl ester (8CI)

- NSC-4009

- DTXSID4060236

- D81477

- carbonic acid bis-(2-methylpropyl) ester

- MFCD00026479

- NSC 4009

- NS00043110

- UNII-UN7NR8B1XJ

- EINECS 208-730-3

- AKOS024333533

- CS-0160242

- UN7NR8B1XJ

- 539-92-4

- SCHEMBL37351

- DTXCID3041532

- Diisobutyl carbonate

-

- MDL: MFCD00026479

- インチ: 1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3

- InChIKey: UXXXZMDJQLPQPH-UHFFFAOYSA-N

- ほほえんだ: O(C(=O)OC([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 174.12600

- どういたいしつりょう: 174.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 3.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 0.9138

- ふってん: 245.22°C (rough estimate)

- 屈折率: 1.4072 (estimate)

- PSA: 35.53000

- LogP: 2.45160

Diisobutyl carbonate セキュリティ情報

Diisobutyl carbonate 税関データ

- 税関コード:2920909090

- 税関データ:

中国税関コード:

2920909090概要:

2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Diisobutyl carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D759406-1g |

Diisobutyl carbonate |

539-92-4 | 95% | 1g |

$560 | 2024-06-07 | |

| eNovation Chemicals LLC | D759406-100mg |

Diisobutyl carbonate |

539-92-4 | 95% | 100mg |

$165 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY659-200mg |

Diisobutyl carbonate |

539-92-4 | 98% | 200mg |

2769.0CNY | 2021-07-17 | |

| eNovation Chemicals LLC | D759406-500mg |

Diisobutyl carbonate |

539-92-4 | 95% | 500mg |

$450 | 2024-06-07 | |

| 1PlusChem | 1P003B70-1g |

Diisobutyl carbonate |

539-92-4 | 95% | 1g |

$575.00 | 2024-04-30 | |

| Aaron | AR003BFC-250mg |

Diisobutyl carbonate |

539-92-4 | 95% | 250mg |

$232.00 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL132-1g |

bis(2-methylpropyl) carbonate |

539-92-4 | 95% | 1g |

¥3326.0 | 2024-04-18 | |

| eNovation Chemicals LLC | D759406-250mg |

Diisobutyl carbonate |

539-92-4 | 95% | 250mg |

$245 | 2025-02-24 | |

| eNovation Chemicals LLC | D759406-1g |

Diisobutyl carbonate |

539-92-4 | 95% | 1g |

$560 | 2025-02-24 | |

| eNovation Chemicals LLC | D759406-500mg |

Diisobutyl carbonate |

539-92-4 | 95% | 500mg |

$450 | 2025-02-28 |

Diisobutyl carbonate 関連文献

-

1. 369. Physical properties and chemical constitution. Part XXIII. Miscellaneous compounds. Investigation of the so-called co-ordinate or dative link in esters of oxy-acids and in nitro-paraffins by molecular refractivity determinations. atomic, structural, and group parachors and refractivitiesArthur I. Vogel J. Chem. Soc. 1948 1833

-

2. Pyrolysis of carbonates. Part I. The gas-phase pyrolysis of some symmetrical primary alkyl carbonatesD. B. Bigley,C. M. Wren J. Chem. Soc. Perkin Trans. 2 1972 926

-

Achille Parfait Atchan Nwakiban,Arold Jorel Sokeng,Mario Dell'Agli,Lorenzo Bossi,Giangiacomo Beretta,Fabrizio Gelmini,Armelle Deutou Tchamgoue,Gabriel Agbor Agbor,Jules-Roger Kuiaté,Maria Daglia,Paolo Magni Food Funct. 2019 10 6533

-

Wenjing Wang,Jijun Xue,Tian Tian,Yingdong Jiao,Ying Li Org. Biomol. Chem. 2013 11 6686

-

5. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165

539-92-4 (Diisobutyl carbonate) 関連製品

- 623-96-1(Dipropylcarbonate)

- 56525-42-9(Methyl Propyl Carbonate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:539-92-4)Diisobutyl carbonate

清らかである:99%

はかる:1.0g

価格 ($):417.0